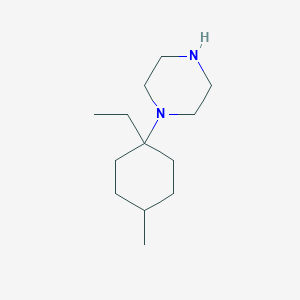

1-(1-Ethyl-4-methylcyclohexyl)piperazine

Description

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

1-(1-ethyl-4-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C13H26N2/c1-3-13(6-4-12(2)5-7-13)15-10-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |

InChI Key |

OIURXYCQTGSZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(CC1)C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Type: Nucleophilic Substitution

- The cyclohexyl moiety bearing a good leaving group (e.g., halide such as bromide, chloride, or iodide) is reacted with piperazine.

- Piperazine acts as the nucleophile, attacking the electrophilic carbon attached to the halide.

- Reaction conditions typically involve an organic solvent (e.g., acetonitrile), an inorganic base, and heating under reflux to facilitate substitution.

Detailed Preparation Methodology

Stepwise Synthesis Based on 1-Cyclohexylpiperazine Preparation (Adapted)

A patented method for 1-cyclohexylpiperazine preparation provides a robust template that can be adapted for this compound synthesis by using the corresponding substituted cyclohexyl halide.

| Step | Procedure | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. Formation of Boc-protected intermediate | React 1-Boc-piperazine with substituted cyclohexyl halide (e.g., 1-ethyl-4-methylcyclohexyl bromide) in acetonitrile with an inorganic base (potassium carbonate preferred) under reflux for 1-3 hours. | Cyclohexyl halide (1-ethyl-4-methylcyclohexyl bromide), 1-Boc-piperazine, K2CO3, acetonitrile, reflux | 4-Boc-1-(1-ethyl-4-methylcyclohexyl)piperazine intermediate |

| 2. Boc deprotection | Treat the intermediate with acid (hydrochloric or sulfuric acid) in methanol or ethanol under reflux for 2-4 hours to remove the Boc protecting group. | Acid (HCl or H2SO4), MeOH or EtOH, reflux | This compound hydrochloride salt |

| 3. Free base liberation and purification | Dissolve the hydrochloride salt in water, adjust pH to 12-14 with strong base (NaOH or KOH), extract with dichloromethane or chloroform, evaporate solvent, and purify by reduced pressure distillation. | NaOH or KOH, DCM or CHCl3, reduced pressure distillation | Pure this compound |

This method avoids the use of costly reducing agents like sodium triacetoxyborohydride and simplifies post-reaction workup by filtration and extraction, reducing time and labor costs.

Chemical Considerations and Optimization

- Choice of Halide: Bromide is preferred over chloride or iodide for better reactivity and yield.

- Base Selection: Potassium carbonate is effective for deprotonating piperazine and facilitating nucleophilic substitution.

- Solvent: Acetonitrile is optimal due to its polarity and reflux temperature, enhancing reaction kinetics.

- Protection Strategy: Boc protection of piperazine nitrogen prevents unwanted side reactions and allows selective mono-substitution.

- Deprotection: Acidic conditions efficiently remove Boc without degrading the cyclohexyl moiety.

- Purification: Adjusting pH to liberate the free base followed by organic extraction and distillation yields high purity product.

Alternative Synthetic Routes and Research Insights

- Some literature reports base-induced multi-component reactions involving disulfides and chloromethyl piperazine derivatives to prepare functionalized piperazines, though these are more applicable to sulfur-containing derivatives rather than alkylcyclohexyl piperazines.

- The structural versatility of piperazine allows for scaffold modification, but the direct alkylation approach remains the most straightforward for this compound.

- Synthesis of related piperazine derivatives often involves similar nucleophilic substitution and protection/deprotection sequences, confirming the reliability of the outlined method.

Summary Table of Preparation Parameters

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Cyclohexyl Halide | 1-Ethyl-4-methylcyclohexyl bromide | Best leaving group for substitution |

| Piperazine Form | 1-Boc-piperazine | Protects secondary amine, controls substitution |

| Base | Potassium carbonate | Mild, effective inorganic base |

| Solvent | Acetonitrile | Polar aprotic, suitable reflux temperature |

| Reaction Temperature | Reflux (approx. 82°C) | Ensures reaction completion |

| Reaction Time | 1-3 hours (Step 1), 2-4 hours (Step 2) | Optimized for yield |

| Deprotection Acid | HCl or H2SO4 | Efficient Boc removal |

| Extraction Solvent | Dichloromethane or Chloroform | Effective for free base extraction |

| Purification | Reduced pressure distillation | Yields pure product |

Research Findings and Practical Notes

- The avoidance of sodium triacetoxyborohydride and sodium hydroxide during intermediate synthesis reduces costs and simplifies purification.

- The method is scalable and adaptable for substituted cyclohexyl halides, including the ethyl and methyl substituents present in this compound.

- The compound’s molecular formula is C13H26N2 with a molecular weight of 210.36 g/mol, confirming the expected structure after synthesis.

- Piperazine derivatives like this compound are valuable in medicinal chemistry for enhancing solubility and bioavailability in drug candidates.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Ethyl-4-methylcyclohexyl)piperazine is a chemical compound belonging to the piperazine family, featuring a six-membered ring containing two nitrogen atoms. The presence of an ethyl group and a methylcyclohexyl substituent attached to the piperazine ring influences its chemical properties and biological activity. This compound is of interest in medicinal chemistry because of its potential pharmacological applications. Piperazine-like compounds, depending on their substituents, can be selective for certain serotonin receptors .

Scientific Research Applications

Pharmacological Research Compounds within the piperazine class often show varied biological activities, including antipsychotic, antidepressant, and anxiolytic effects, making them valuable in pharmacological research. Studies on this compound's interactions with various biological molecules are essential for understanding its pharmacological profile. Research has shown that compounds in the piperazine class can interact with neurotransmitter receptors and enzymes, influencing their activity and efficacy. Such studies are crucial for elucidating mechanisms of action and optimizing therapeutic applications.

Acetylcholinesterase Inhibition this compound exhibits notable biological activity, particularly as an acetylcholinesterase inhibitor. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism enhances cholinergic transmission, which could have implications for treating cognitive disorders and other neurological conditions.

Modification and Enhancement Reactions allow for the modification of this compound, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Structural Analogues Several compounds share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| This compound | Specific ethyl and methylcyclohexyl substituents |

| 1-Ethyl-4-methylpiperazine | Lacks cyclohexane structure |

| 1-Ethyl-4-cyclohexylpiperazine | Different alkyl substituent |

| 1-(4-Methylcyclohexyl)piperazine | Variation in cyclohexane substitution |

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, such as the relaxation of smooth muscles or the inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Cyclohexyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

- Structure : Features a cyclohexyl group and a diphenylethyl side chain.

- Applications : MT-45 is a psychoactive substance with opioid-like effects, highlighting the role of cyclohexyl substituents in modulating central nervous system (CNS) receptor interactions .

- Key Differences : Unlike 1-(1-Ethyl-4-methylcyclohexyl)piperazine, MT-45 includes a diphenylethyl group, which enhances its lipophilicity and receptor-binding affinity.

1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ethanedioate

Aromatic and Halogenated Piperazines

1-(4-Chlorobenzhydryl)piperazine Derivatives (e.g., 5a–g)

- Structure : Incorporates a chlorobenzhydryl group and substituted benzoyl moieties.

- Applications : Demonstrated significant cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 µM for HCT-116 colon cancer cells) .

Key Data :

Compound Cancer Cell Line (IC₅₀, µM) Reference 5a HCT-116: 8.2 5g MCF7: 7.5 - Comparison : The absence of aromatic rings in this compound may limit its direct anticancer activity but improve CNS penetration due to reduced polarity.

1-(3-Chlorophenyl)piperazine (mCPP)

Piperazines with Functionalized Side Chains

1-(2-Aminoethyl)-piperazine

- Structure : Features a primary amine side chain.

- Applications : Used in epoxy network synthesis to enhance mechanical properties (e.g., Young’s modulus: 2.8 GPa) .

- Comparison: The ethyl-methylcyclohexyl group in the target compound lacks reactive amino groups, limiting its utility in polymer chemistry but improving stability in biological environments.

1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP)

- Structure : Contains hydroxyl groups on both side chains.

- Applications : Acts as a corrosion-resistant organic amine for SO₂ absorption (0.452 mol SO₂/mol HEHPP) .

Key Data :

Property Value SO₂ Absorption Capacity 0.452 mol/mol Corrosion Rate (304 SS) 1.626 mm/year - Comparison : The hydrophobic cyclohexyl substituents in this compound may reduce water solubility but enhance membrane permeability.

Pharmacological and Industrial Implications

Biological Activity

1-(1-Ethyl-4-methylcyclohexyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an acetylcholinesterase inhibitor , which can enhance cholinergic transmission by preventing the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function and muscle control. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered piperazine ring with an ethyl group and a methylcyclohexyl substituent. This structural configuration influences its interaction with biological targets.

Structural Formula

Key Characteristics

- Molecular Formula: C₁₂H₁₉N

- Melting Point: Not extensively documented, but derivatives often have moderate melting points.

- Solubility: Soluble in organic solvents; limited solubility in water.

Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents acetylcholine degradation, leading to increased synaptic levels of this neurotransmitter. This mechanism has potential implications for treating cognitive disorders such as Alzheimer’s disease and other neurodegenerative conditions.

Interaction with Neurotransmitter Receptors

Research indicates that compounds within the piperazine class can also interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may contribute to their antipsychotic , antidepressant , and anxiolytic effects, making them valuable in pharmacological research .

Pharmacological Applications

This compound is primarily investigated for its potential applications in:

- Cognitive Enhancement: Due to its AChE inhibitory activity, it may help improve memory and cognitive function in patients with neurodegenerative diseases.

- Antipsychotic Treatments: Its interaction with dopamine receptors suggests it could be useful in managing symptoms of schizophrenia and other mood disorders.

- Antitumor Activity: Some studies have shown that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Case Study 1: Acetylcholinesterase Inhibition

A study demonstrated that this compound exhibited significant AChE inhibitory activity, with an IC₅₀ value indicating effective concentration levels comparable to known inhibitors. This finding supports its potential use in treating cognitive impairments.

Case Study 2: Antitumor Activity

Research involving piperazine derivatives has shown promising results against cancer cell lines. For example, structural modifications to similar compounds led to enhanced cytotoxicity against A549 (lung cancer) and Hela (cervical cancer) cells, suggesting that this compound may also hold therapeutic promise in oncology .

Case Study 3: Neuroprotective Effects

In vivo studies have indicated that compounds related to this compound demonstrate neuroprotective effects in models of neurodegeneration, potentially through their modulation of cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | AChE Inhibitor | Not specified | Potential cognitive enhancer |

| Piperazine Derivative A | Antitumor | 0.19 | Effective against A549 cells |

| Piperazine Derivative B | Antidepressant | Not specified | Modulates serotonin receptors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Ethyl-4-methylcyclohexyl)piperazine, and how do substituents influence reaction efficiency?

- Methodology : The synthesis of cyclohexyl-substituted piperazine derivatives typically involves coupling reactions using reagents like EDC and HOAt to functionalize the piperazine core. For example, attaching ethyl and methyl groups to the cyclohexane ring may require alkylation or Friedel-Crafts acylation under controlled conditions (e.g., anhydrous DCM, inert atmosphere) .

- Key Considerations : Steric hindrance from the ethyl and methyl groups on the cyclohexane ring may slow reaction kinetics. Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to improve yield. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR : Use - and -NMR to confirm substituent positions on the cyclohexane and piperazine rings. Cyclohexyl protons typically appear as multiplet signals (δ = 1.2–2.5 ppm) .

- X-ray Crystallography : Resolve spatial arrangement of substituents; bulky groups may induce chair-to-boat conformational changes in the cyclohexane ring .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate electron density distribution and predict reactive sites .

Q. What experimental conditions are critical for assessing solubility and stability of this compound?

- Solubility : The compound is likely very slightly soluble in water (predicted ~0.24 g/L at 25°C) due to hydrophobic cyclohexyl groups. Use DMSO or ethanol for stock solutions .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent oxidation. Monitor degradation via LC-MS; look for peaks corresponding to piperazine ring cleavage or cyclohexane oxidation .

Advanced Research Questions

Q. How do structural modifications to the cyclohexane ring impact biological activity in receptor-binding assays?

- SAR Insights :

- Ethyl vs. Methyl Groups : Ethyl groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration, while methyl groups reduce steric clash in receptor pockets .

- Cyclohexane Conformation : Chair conformers may optimize binding to G-protein-coupled receptors (e.g., serotonin 5-HT), as seen in analogous piperazine derivatives .

- Experimental Design : Compare IC values in radioligand displacement assays using -WAY-100635. Include controls with unsubstituted piperazine .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to screen against CYP2D6 and CYP3A4 isoforms to assess metabolic liability. Prioritize poses with ΔG < –8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability to hERG channels (a cardiac safety marker) .

Q. How can researchers resolve contradictions in reported pharmacological data for similar piperazine derivatives?

- Case Study : Discrepancies in receptor affinity (e.g., µ-opioid vs. σ-1) may arise from assay conditions (e.g., buffer pH, cell lines).

- Methodology :

- Meta-Analysis : Normalize data using Z-score transformations to account for variability in EC measurements .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., CHO-K1 cells, 37°C, 5% CO) .

Methodological Tables

| Parameter | Value/Technique | Reference |

|---|---|---|

| Predicted logP | 3.5 (ACD/Labs) | |

| Recommended Storage | –20°C under N | |

| Key CYP Inhibitors | CYP2D6 (IC = 2.1 µM) | |

| Conformational Energy | Chair: 0 kcal/mol; Boat: +4.3 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.